molecular formula C30H48O5 B1247208 Fomitopinic acid A

Fomitopinic acid A

Cat. No. B1247208
M. Wt: 488.7 g/mol
InChI Key: GCGLPSVDVGXRFN-AMKDLFIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fomitopinic acid A is a tetracyclic triterpenoid that is lanost-8-ene substituted by hydroxy groups at positions 24 and 25 , a carboxylic acid at position 21 and an oxo grouo at position 3 (the 24S stereoisomer). Isolated from the fruit bodies of Fomitopsis pinicola, it exhibits antiinflammatory activity against cylooxygenase-1 (COX-1) and cylooxygenase-2 (COX-2). It has a role as a metabolite, a cyclooxygenase 1 inhibitor and a cyclooxygenase 2 inhibitor. It is a tetracyclic triterpenoid, an oxo monocarboxylic acid and a diol. It derives from a hydride of a lanostane.

Scientific Research Applications

Lanostane Triterpenoids from Fomitopsis Spraguei

Research has identified lanostane triterpenoids in the mushroom Fomitopsis spraguei, which might include compounds related to fomitopinic acid A. These compounds are crucial for understanding the chemical diversity and potential biological activities of substances derived from mushrooms (Quang et al., 2005).

In Vitro and In Vivo Activity Against S180 Tumor Cells

Fomitopsis pinicola, which may contain compounds like this compound, has been studied for its antitumor effects on S180 tumor cells. The research highlights the potential of such compounds in cancer treatment and the mechanisms involved in their antitumor activity (Gao et al., 2017).

Antimicrobial Activity

A study on Fomitopsis rosea, which may produce compounds similar to this compound, revealed that lanostane triterpenes isolated from this fungus demonstrated significant antibacterial activity. This suggests the potential of this compound or related compounds in antimicrobial applications (Popova et al., 2009).

Cytotoxic Triterpenoids and Sugar Esters from Fomitopsis Betulina

A related study on Fomitopsis betulina, which might produce similar compounds to this compound, identified several cytotoxic triterpenoids. These compounds have shown effectiveness against leukemia cells, indicating potential applications in cancer therapy (Sofrenić et al., 2020).

Antifungal Activity

Investigating compounds related to this compound for antifungal properties, a study identified cuminic acid's effectiveness against Fusarium oxysporum. This suggests potential antifungal applications for this compound or similar substances (Sun et al., 2017).

properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(2R,5S)-5,6-dihydroxy-6-methyl-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C30H48O5/c1-26(2)22-10-9-21-20(28(22,5)15-14-23(26)31)13-17-29(6)19(12-16-30(21,29)7)18(25(33)34)8-11-24(32)27(3,4)35/h18-19,22,24,32,35H,8-17H2,1-7H3,(H,33,34)/t18-,19-,22+,24+,28-,29-,30+/m1/s1

InChI Key

GCGLPSVDVGXRFN-AMKDLFIQSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@]1(CC[C@@H]2[C@@H](CC[C@@H](C(C)(C)O)O)C(=O)O)C)CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1=O)C)CCC4(C3(CCC4C(CCC(C(C)(C)O)O)C(=O)O)C)C)C

synonyms

fomitopinic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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